N-(4-butylphenyl)-2-chloro-4-methylbenzamide
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Overview
Description
N-(4-butylphenyl)-2-chloro-4-methylbenzamide is an organic compound with a complex structure that includes a butylphenyl group, a chloro group, and a methylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-chloro-4-methylbenzamide typically involves the reaction of 4-butylaniline with 2-chloro-4-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-chloro-4-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating in an organic solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include substituted benzamides with different functional groups replacing the chloro group.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction but can include alcohols, ketones, or other oxidized or reduced derivatives.
Hydrolysis: The major products are 4-butylaniline and 2-chloro-4-methylbenzoic acid.
Scientific Research Applications
N-(4-butylphenyl)-2-chloro-4-methylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with specific biological activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-chloro-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. This binding can occur through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(4-butylphenyl)-2-chloroacetamide: Similar structure but lacks the methyl group on the benzamide ring.
N-(4-butylphenyl)-2-chlorobenzamide: Similar structure but lacks the methyl group on the benzamide ring.
N-(4-butylphenyl)-2-chloro-4-methylbenzenesulfonamide: Similar structure but contains a sulfonamide group instead of the amide group.
Uniqueness
N-(4-butylphenyl)-2-chloro-4-methylbenzamide is unique due to the presence of both the chloro and methyl groups on the benzamide ring. This combination of substituents can influence the compound’s reactivity and interactions with other molecules, making it distinct from similar compounds.
Properties
IUPAC Name |
N-(4-butylphenyl)-2-chloro-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO/c1-3-4-5-14-7-9-15(10-8-14)20-18(21)16-11-6-13(2)12-17(16)19/h6-12H,3-5H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTYPFGDXHIBQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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